tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride
CAS No.:
Cat. No.: VC18256472
Molecular Formula: C15H23ClN2O2
Molecular Weight: 298.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23ClN2O2 |
|---|---|
| Molecular Weight | 298.81 g/mol |
| IUPAC Name | tert-butyl 1-(methylaminomethyl)-1,3-dihydroisoindole-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-10-11-7-5-6-8-12(11)13(17)9-16-4;/h5-8,13,16H,9-10H2,1-4H3;1H |
| Standard InChI Key | RDGHRUASCLJHQZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1CNC.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound’s molecular formula is C₁₅H₂₃ClN₂O₂, with a molar mass of 298.81 g/mol. Its IUPAC name, tert-butyl 1-(methylaminomethyl)-1,3-dihydroisoindole-2-carboxylate hydrochloride, reflects its functional groups: a tert-butyl ester, a methylaminomethyl side chain, and a protonated isoindole core. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | Not explicitly provided |
| SMILES | CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1CNC.Cl |
| InChI Key | RDGHRUASCLJHQZ-UHFFFAOYSA-N |
| PubChem ID | 165477894 |
| Solubility (Predicted) | Data not available |
The isoindole ring system, a bicyclic aromatic structure, is modified at the 1-position with a methylaminomethyl group, introducing a secondary amine capable of hydrogen bonding. The tert-butyl ester at the 2-position enhances steric bulk, potentially influencing solubility and metabolic stability.
Spectroscopic and Computational Data
While experimental spectroscopic data (e.g., NMR, IR) are absent in available sources, computational predictions suggest moderate lipophilicity. The Log P o/w (iLOGP) is estimated at 0.0, while XLOGP3 and WLOGP values of 3.16 and 2.55, respectively, indicate conflicting solubility profiles . Such discrepancies highlight the need for empirical validation. The compound’s Topological Polar Surface Area (TPSA) of 48.0 Ų suggests moderate membrane permeability, aligning with its predicted high gastrointestinal absorption .
Synthesis and Optimization
Synthetic Pathways
The synthesis of tert-butyl 1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride likely involves multi-step organic reactions. A plausible route includes:
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Isoindole Core Formation: Cyclization of o-xylylene derivatives or palladium-catalyzed cross-coupling to construct the bicyclic framework.
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Methylaminomethyl Introduction: Reductive amination or nucleophilic substitution to attach the methylaminomethyl group.
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tert-Butyl Esterification: Protection of the carboxylate group using tert-butyl chloroformate under basic conditions.
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Hydrochloride Salt Formation: Acidic workup to precipitate the hydrochloride salt, enhancing stability and crystallinity.
Optimization challenges include minimizing side reactions during amination and ensuring regioselectivity in isoindole functionalization. Comparative analysis with analogous compounds (e.g., tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2-carboxylate) suggests that boronate esters may serve as intermediates in related syntheses .
Comparative Analysis with Analogous Compounds
The absence of a boronate ester in the subject compound limits its utility in cross-coupling reactions but enhances stability for in vivo applications .
Research Findings and Future Directions
Current Limitations
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Empirical Data Gap: Predicted physicochemical properties require experimental validation.
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Toxicity Profile: No acute toxicity or genotoxicity data are available.
Strategic Recommendations
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ADMET Studies: Investigate absorption, distribution, metabolism, excretion, and toxicity in model organisms.
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Structure-Activity Relationship (SAR): Synthesize derivatives with modified substituents to optimize target binding.
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Collaborative Partnerships: Engage academic and industrial labs to explore therapeutic potential in neurodegeneration or oncology.
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